1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is a complex organic compound featuring a unique structure that includes both nitrogen and silicon elements. This compound is classified under the category of benzazasilinium salts, characterized by their nitrogen-containing heterocyclic structures. The specific chemical formula for this compound is C₁₃H₁₈I₁N₂O₂Si, and it has been assigned the CAS number 17915-56-9, indicating its registration in chemical databases.
The compound can be sourced from various chemical suppliers and databases, which provide detailed information on its structure and properties. It is classified primarily as an organosilicon compound due to the presence of silicon in its molecular framework. Additionally, it falls under the category of quaternary ammonium compounds due to the presence of a positively charged nitrogen atom.
The synthesis of 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide typically involves multi-step organic synthesis techniques. The general synthetic route may include:
The synthesis might require specific reagents such as alkyl halides for quaternization and suitable solvents to facilitate reactions. Temperature control and reaction times are crucial for achieving high yields and purity.
The molecular structure of 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide features a tetrahydrobenzene ring fused with a silicon atom. The presence of ethoxy and oxoethyl groups contributes to its functional properties.
The molecular weight of this compound is approximately 298.32 g/mol. Its structural representation can be derived using SMILES notation: CC(Sc1nc2c(c(=O)n(C)c(=O)n2C)n1C)C(=O)O
.
This compound can participate in various chemical reactions typical for quaternary ammonium compounds:
The reactivity profile indicates that this compound can act as a precursor for further synthetic transformations or as a catalyst in organic reactions.
The mechanism by which 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide exerts its effects (if applicable in biological systems) typically involves:
Experimental studies would be necessary to elucidate specific pathways or interactions in biological systems.
While specific data on physical properties such as melting point and boiling point are not readily available, typical characteristics for similar compounds include:
Chemical properties include reactivity with nucleophiles and stability under ambient conditions. The iodide salt form indicates potential solubility in water compared to non-salt forms.
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide has potential applications in:
This compound represents an intriguing area of study within organosilicon chemistry and may offer novel applications in both synthetic methodologies and biological systems. Further research would be beneficial to fully explore its capabilities and applications in scientific fields.
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5